molecular formula C9H16O B6260582 4-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers CAS No. 1246443-71-9

4-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers

Cat. No.: B6260582
CAS No.: 1246443-71-9
M. Wt: 140.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethylcyclohexane-1-carbaldehyde, mixture of diastereomers, is a significant compound due to its diverse applications in various scientific fields. It has the molecular formula C9H16O and a molecular weight of 140.2 g/mol. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by oxidation. The reaction conditions typically include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for the alkylation step, and oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent for the oxidation step.

Industrial Production Methods

Industrial production of 4-ethylcyclohexane-1-carbaldehyde often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

4-ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed

    Oxidation: 4-ethylcyclohexane-1-carboxylic acid

    Reduction: 4-ethylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

4-ethylcyclohexane-1-carbaldehyde is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-ethylcyclohexane-1-carbaldehyde exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-ethylcyclohexane-1-carbaldehyde can be compared with other similar compounds such as:

    Cyclohexane-1-carbaldehyde: Lacks the ethyl group, making it less sterically hindered.

    4-methylcyclohexane-1-carbaldehyde: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.

    4-isopropylcyclohexane-1-carbaldehyde: Contains an isopropyl group, which introduces more steric hindrance compared to the ethyl group.

The uniqueness of 4-ethylcyclohexane-1-carbaldehyde lies in its specific steric and electronic properties, which influence its reactivity and applications in various fields.

Properties

CAS No.

1246443-71-9

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.